molecular formula C20H13F2N3O B2885373 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 477485-59-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2885373
CAS No.: 477485-59-9
M. Wt: 349.341
InChI Key: UGHVZFHCZIKLDD-UHFFFAOYSA-N
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Description

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a benzimidazole core linked to a 2,6-difluorobenzamide group via a phenyl bridge, a structural motif shared with several biologically active molecules. The 1H-benzo[d]imidazole scaffold is recognized as a privileged structure in drug discovery and is a known bioisostere of imidazo[1,2-a]pyridine templates found in classic GABA-A receptor ligands . This structural similarity suggests potential application as a tool for investigating the GABAergic system. Research on analogous 2-phenyl-1H-benzo[d]imidazole compounds has identified them as positive allosteric modulators (PAMs) with a preference for the α1/γ2 interface of the GABA-A receptor, a key target for neurological disorders . These related compounds have shown improved metabolic stability and reduced potential for hepatotoxicity compared to older drug classes, making this chemical space particularly valuable for developing new research ligands . Furthermore, the 2,6-difluorobenzamide moiety is a common pharmacophore in the design of inhibitors for various bacterial and mammalian targets . Researchers can utilize this compound to explore its mechanism of action, binding affinity, and functional activity at various protein targets. It is supplied for in vitro analytical use. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3O/c21-14-4-3-5-15(22)18(14)20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)25-19/h1-11H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHVZFHCZIKLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2,6-difluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.

    Reduction: Sodium borohydride, catalytic hydrogenation; reactions are usually performed in ethanol or methanol under mild conditions.

    Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxide derivatives, while nucleophilic substitution at the fluorine atoms can produce various substituted benzimidazole derivatives.

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This compound may also interfere with cellular signaling pathways by binding to receptors or other proteins, leading to altered cellular functions .

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

  • Benzoimidazole Core : Essential for π-π stacking and hydrogen bonding in biological targets.
  • 2,6-Difluorobenzamide: Enhances metabolic stability and membrane penetration compared to non-fluorinated analogues.
  • Substituent Variations : Pesticidal analogues prioritize halogenated phenyl groups for insecticidal activity, while anticancer derivatives optimize substituents for cytotoxicity .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its implications in cancer therapy and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with difluorobenzoyl chloride. The method is characterized by the formation of C–N bonds under mild conditions, making it a versatile approach for creating similar compounds in pharmaceutical research .

Anticancer Properties

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including those similar to this compound. These compounds have been shown to inhibit cell proliferation in several cancer cell lines. For instance, benzamide riboside (BR), a related compound, has been demonstrated to inhibit dihydrofolate reductase (DHFR), leading to reduced cancer cell growth through downregulation mechanisms .

Table 1: Summary of Anticancer Activity

Compound NameTarget Cancer TypeMechanism of ActionReference
This compoundVarious (e.g., breast cancer)Inhibition of cell proliferation
Benzamide RibosideT-cell leukemiaInhibition of DHFR and NADK
4-ChlorobenzenesulfonamideColorectal cancerInhibition of β-Catenin signaling

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism, such as DHFR and IMPDH.
  • Modulation of Signaling Pathways : Compounds like this one may interfere with Wnt/β-Catenin signaling pathways, which are crucial for cell proliferation and survival in many cancers .
  • Induction of Apoptosis : Preliminary studies suggest that derivatives may promote apoptosis in cancer cells through mitochondrial pathways .

Case Studies

Several case studies have investigated the efficacy of compounds structurally related to this compound:

  • Study on Breast Cancer Cells : A study demonstrated that benzamide derivatives significantly inhibited the growth of breast cancer cells by inducing apoptosis and altering cell cycle progression.
  • In Vivo Models : Animal studies using xenograft models have shown that these compounds can reduce tumor size and improve survival rates when administered in appropriate dosages.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,6-difluorobenzamide, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : React 4-(1H-benzo[d]imidazol-2-yl)benzenamine with 2,6-difluorobenzoyl chloride in the presence of a coupling agent (e.g., polyphosphoric acid) under anhydrous conditions .
  • Step 2 : Purify intermediates via ethyl acetate extraction, followed by washing with sodium bicarbonate (8–12%) and brine to remove acidic byproducts .
  • Step 3 : Final purification using column chromatography (e.g., cyclohexane/ethyl acetate/methanol gradients) ensures high-purity product .
    • Key Considerations :
  • Temperature control (80–100°C) during thiourea formation minimizes side reactions .
  • Use of potassium thiocyanate ensures regioselective amidation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm benzimidazole and difluorobenzamide moieties via 1H^1H-NMR (aromatic proton splitting patterns) and 19F^{19}F-NMR (fluorine coupling constants) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolve spatial arrangement of the benzimidazole-phenyl-difluorobenzamide core (e.g., torsion angles between aromatic rings) .
    • Advanced Analysis :
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) critical for solid-state stability .

Q. What preliminary biological activities are hypothesized for this compound?

  • Hypothesis :

  • Elastase Inhibition : Structural analogs (e.g., TUBC) show low IC50_{50} values (≤10 µM) via docking into elastase active sites .
  • Antioxidant Activity : Benzimidazole derivatives scavenge 80% of DPPH radicals at 100 µM, suggesting radical-neutralizing potential .
  • DNA Binding : Mixed binding modes (intercalation/groove-binding) observed in similar compounds via UV-vis spectroscopy and viscosity assays .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying IC50_{50} across assays) be resolved?

  • Methodology :

  • Orthogonal Assays : Compare enzymatic inhibition (e.g., elastase activity) with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
  • Purity Validation : Use HPLC (>95% purity) and high-resolution MS to rule out impurities skewing results .
    • Case Study : TUBC exhibited low elastase IC50_{50} but required cellular assays to confirm specificity over nonspecific protein binding .

Q. What strategies optimize bioactivity through structural modifications?

  • SAR Approaches :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) on the benzimidazole ring to enhance DNA intercalation (e.g., IC50_{50} = 4.53 µM in analogs) .
  • Scaffold Hybridization : Combine with sulfonylacetamidine moieties via copper-catalyzed three-component coupling for enhanced solubility and target engagement .
    • Computational Guidance :
  • AutoDock4 predicts binding affinities of modified derivatives to receptors like elastase or DNA .

Q. How can molecular docking and DFT calculations elucidate interaction mechanisms?

  • Methodology :

  • Docking : Use AutoDockTools to simulate ligand-receptor interactions (e.g., TUBC binding within elastase’s catalytic triad) .
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and radical scavenging potential .
    • Validation :
  • Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50_{50} values to refine models .

Q. What experimental designs validate DNA binding mechanisms?

  • Methodology :

  • UV-vis Spectroscopy : Monitor hypochromism and redshift in DNA-compound spectra to confirm intercalation .
  • Viscosity Measurements : Increased DNA viscosity supports groove-binding, while decreases indicate intercalation .
  • Molecular Dynamics (MD) : Simulate DNA-ligand complexes for >100 ns to assess stability of binding modes .

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